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Compound of Interest

Compound Name: D-Tyrosyl-D-proline

Cat. No.: B15210257

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the
dipeptide D-Tyrosyl-D-proline, a molecule of interest in various fields of biochemical and
pharmaceutical research. The unique structural features conferred by the D-amino acid
configuration can significantly influence its biological activity and metabolic stability.
Understanding its precise structure and properties through spectroscopic methods is therefore
crucial. This document outlines the expected data from Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS), details the experimental protocols for these analyses, and
presents visual workflows and fragmentation pathways to aid in the interpretation of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in
solution. For D-Tyrosyl-D-proline, 1H and 3C NMR provide information on the chemical
environment of each atom, allowing for the confirmation of its covalent structure and
stereochemistry.

Predicted *H NMR Data

The following table summarizes the predicted proton chemical shifts (0) for D-Tyrosyl-D-
proline in D20. These values are based on typical chemical shifts for amino acid residues in
peptides and predicted data for tyrosyl-proline. Actual experimental values may vary depending
on the solvent, pH, and temperature.
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Predicted
Proton Abbreviation Chemical Shift Multiplicity Notes
(ppm)
) Doublet of Coupling to -
Tyrosine a-H Tyr a-H ~4.0-4.2
Doublets (dd) protons.
Diastereotopic
Tyrosine (-H Tyr B-H ~29-31 Multiplet (m) protons, complex
splitting.
) Ortho and meta
Tyrosine
) Tyr Ar-H ~6.8(d), 7.1 (d) Doublets (d) to the hydroxyl
Aromatic H
group.
) Doublet of Coupling to -
Proline a-H Pro a-H ~42-4.4
Doublets (dd) protons.
Proline B-H Pro B3-H ~19-21 Multiplet (m)
Proline y-H Pro y-H ~18-20 Multiplet (m)
Proline 3-H Pro &-H ~35-37 Multiplet (m)

Predicted **C NMR Data

The table below outlines the predicted carbon chemical shifts for D-Tyrosyl-D-proline in D20.

These predictions are based on known values for tyrosine and proline residues in peptides.[1]

[2]
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Predicted Chemical Shift

Carbon Abbreviation
(Ppm)

Tyrosine Carbonyl Tyr C=0 ~172-175
Tyrosine a-C Tyr Ca ~55-57
Tyrosine -C Tyr CB ~37-39
Tyrosine Aromatic C1 Tyr C1 ~128-130
Tyrosine Aromatic C2,6 Tyr C2,6 ~130-132
Tyrosine Aromatic C3,5 Tyr C3,5 ~115-117
Tyrosine Aromatic C4 Tyr C4 ~ 155 - 157
Proline Carbonyl Pro C=0 ~175-178
Proline a-C Pro Ca ~ 60 - 62
Proline B-C Pro Cp ~30-32
Proline y-C Pro Cy ~25-27
Proline 8-C Pro Cd ~ 47 -49

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and

elemental composition of a compound, as well as for obtaining structural information through

fragmentation analysis.

Expected Mass Spectrometry Data

For D-Tyrosyl-D-proline (C12H18N20a4), the expected monoisotopic mass is 278.1266 g/mol .

The table below lists the expected m/z values for the molecular ion and major fragments.
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lon Formula Expected m/z Notes

Protonated molecular
[M+H]* C14H19N204" 279.1339 )

ion.
[M+Na]* C14H1sN20sNa* 301.1159 Sodiated adduct.

) Loss of H20 from the

b2 ion C14H17N203* 261.1234 _

C-terminus.
y1ion CsHsNOz2* 114.0550 Proline immonium ion.

) . Tyrosine immonium

Tyr immonium ion CoH10NO™ 136.0757

ion.

Experimental Protocols

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of a dipeptide like D-Tyrosyl-D-proline is as

follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in 0.5-0.7 mL of a
deuterated solvent (e.g., D20, DMSO-de). The choice of solvent will depend on the solubility

of the sample and the desired information. For exchangeable protons, a non-protic solvent

like DMSO-ds should be used.

e Instrument Setup:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

o Tune and shim the instrument to ensure a homogeneous magnetic field.

o Set the appropriate temperature for the experiment (e.g., 298 K).

e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

e 13C NMR Acquisition:
o Acquire a one-dimensional 33C NMR spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Process and reference the spectrum similarly to the *H spectrum.
e 2D NMR (Optional but Recommended):

o Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-
proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate
protons with their directly attached carbons. These experiments are invaluable for
unambiguous peak assignments.

Mass Spectrometry Protocol

A general protocol for the mass spectrometric analysis of D-Tyrosyl-D-proline is as follows:
e Sample Preparation:

o Dissolve the dipeptide in a suitable solvent, typically a mixture of water and an organic
solvent like acetonitrile or methanol, to a concentration of approximately 1-10 pM.

o An acid, such as formic acid (0.1%), is often added to promote protonation in positive ion
mode.

e |nstrumentation:

o Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole,
time-of-flight (TOF), or Orbitrap).
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o Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass
accuracy.

e MS Acquisition (Full Scan):
o Infuse the sample solution into the ESI source at a constant flow rate.

o Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to
identify the protonated molecular ion [M+H]* and other adducts.

 MS/MS Acquisition (Fragmentation):
o Select the [M+H]* ion of D-Tyrosyl-D-proline as the precursor ion.

o Perform collision-induced dissociation (CID) or higher-energy collisional dissociation
(HCD) to fragment the precursor ion.

o Acquire the tandem mass (MS/MS) spectrum of the fragment ions.

o Analyze the fragmentation pattern to confirm the amino acid sequence and identify
characteristic fragment ions.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
dipeptide.
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Caption: General workflow for the spectroscopic analysis of a dipeptide.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the predicted fragmentation pathway of protonated D-Tyrosyl-D-
proline in a tandem mass spectrometer.
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Caption: Predicted MS/MS fragmentation of D-Tyrosyl-D-proline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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